molecular formula C24H20Cl2N2O2 B10909886 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1006323-22-3

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10909886
CAS No.: 1006323-22-3
M. Wt: 439.3 g/mol
InChI Key: JVDUWGUGMQMSDA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes dichlorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.

    Introduction of substituents: The dichlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents and methoxylating reagents.

    Final assembly: The final product is obtained by coupling the substituted pyrazole core with the desired phenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrazole derivatives with altered electronic and steric properties.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3,5-dimethylpyrazole: Lacks the dichlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.

    1-(2,4-Dichlorophenyl)-3,5-dimethylpyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and activity.

    3,5-Bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: Contains methoxy groups at different positions, affecting its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

1006323-22-3

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-23(16-6-4-8-19(12-16)29-2)27-28(22-14-18(25)10-11-21(22)26)24(15)17-7-5-9-20(13-17)30-3/h4-14H,1-3H3

InChI Key

JVDUWGUGMQMSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=C(C=CC(=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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